molecular formula C11H18N2 B1488707 4-Cyclohexylpyrrolidine-3-carbonitrile CAS No. 2098122-22-4

4-Cyclohexylpyrrolidine-3-carbonitrile

Cat. No. B1488707
CAS RN: 2098122-22-4
M. Wt: 178.27 g/mol
InChI Key: GFXQBHHTVHPABN-UHFFFAOYSA-N
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Description

4-Cyclohexylpyrrolidine-3-carbonitrile is a pyrrolidine derivative that has been used as a precursor in the synthesis of pharmaceuticals and other organic compounds. It belongs to the family of nitrogen heterocycles, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 4-Cyclohexylpyrrolidine-3-carbonitrile, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact synthesis process for 4-Cyclohexylpyrrolidine-3-carbonitrile is not specified in the available literature.


Molecular Structure Analysis

The molecular structure of 4-Cyclohexylpyrrolidine-3-carbonitrile is characterized by a five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Pharmaceutical Intermediates

4-Cyclohexylpyrrolidine-3-carbonitrile: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of multiple functional groups, making it a versatile building block in drug design. The compound’s ability to act as an intermediate can lead to the development of drugs with enhanced pharmacokinetic properties .

Allosteric Modulators

This compound may serve as an allosteric modulator for certain receptors. Allosteric modulators bind to a receptor site distinct from the active site, resulting in a change in receptor activity. This can be particularly useful in the development of medications that target the A1 adenosine receptor .

Stereoselective Synthesis

The pyrrolidine ring, a core component of 4-Cyclohexylpyrrolidine-3-carbonitrile , is known for its stereogenicity. This feature is crucial for the synthesis of enantiomerically pure compounds, which are important for creating drugs with specific biological activities and reducing side effects .

Three-Dimensional Pharmacophore Modeling

The non-planarity of the pyrrolidine ring allows for increased three-dimensional coverage in pharmacophore models. This is beneficial for the exploration of pharmacophore space, leading to the discovery of novel compounds with potential therapeutic effects .

Modification of Physicochemical Properties

Incorporating the pyrrolidine ring into drug molecules can modify their physicochemical properties, such as solubility and stability. This can improve the drug’s absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for successful drug development .

Biological Activity Enhancement

The introduction of the pyrrolidine scaffold into bioactive molecules can enhance their target selectivity and potency. This is due to the influence of steric factors and the ability to efficiently explore the pharmacophore space .

Design of Heterocyclic Compounds

4-Cyclohexylpyrrolidine-3-carbonitrile: can be used in the design of novel heterocyclic compounds. Heterocycles are a fundamental component of many biologically active molecules, and the pyrrolidine ring is a common feature in many natural products and pharmaceuticals .

Enantioselective Binding

The stereogenicity of the pyrrolidine ring can lead to different biological profiles of drug candidates. This is because the spatial orientation of substituents can affect the binding mode to enantioselective proteins, which is a key consideration in drug design .

properties

IUPAC Name

4-cyclohexylpyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h9-11,13H,1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXQBHHTVHPABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CNCC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexylpyrrolidine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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